FINO2
Overview
Description
FINO2, also known as (5α,8α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol, is a potent ferroptosis-inducing compound. It functions as a stable oxidant, effectively oxidizing ferrous iron and demonstrating stability across varying pH levels . This compound is known for its ability to inhibit glutathione peroxidase 4 (GPX4) activity, leading to widespread lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FINO2 involves the formation of a 1,2-dioxolane ring, which is crucial for its activity. The synthetic route typically includes the following steps:
Formation of the 1,2-dioxolane ring: This involves the reaction of a suitable precursor with a peroxide to form the dioxolane ring.
Introduction of the tert-butyl group: This step involves the addition of a tert-butyl group to the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale synthesis of the precursor: This involves the production of the precursor in large quantities.
Formation of the 1,2-dioxolane ring: This step is carried out under controlled conditions to ensure the formation of the dioxolane ring.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
FINO2 undergoes several types of chemical reactions, including:
Oxidation: This compound is a stable oxidant and can oxidize ferrous iron to ferric iron
Lipid Peroxidation: This compound induces widespread lipid peroxidation, leading to cell death
Common Reagents and Conditions
Oxidation: The oxidation reactions typically involve the use of this compound as the oxidant under controlled pH conditions
Lipid Peroxidation: This reaction occurs under physiological conditions and is dependent on the presence of iron
Major Products
The major products formed from the reactions of this compound include oxidized lipids and ferric iron .
Scientific Research Applications
FINO2 has several scientific research applications, including:
Cancer Research: this compound is used to study ferroptosis in cancer cells. .
Neurodegenerative Diseases: This compound is used to study the role of ferroptosis in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease
Drug Development: This compound is used in the development of new drugs targeting ferroptosis pathways
Mechanism of Action
FINO2 exerts its effects through the following mechanisms:
Inhibition of GPX4: This compound inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides
Oxidation of Iron: This compound oxidizes ferrous iron to ferric iron, leading to the generation of reactive oxygen species (ROS) and lipid peroxidation
Induction of Ferroptosis: The combined effects of GPX4 inhibition and iron oxidation lead to ferroptosis, a form of regulated cell death
Comparison with Similar Compounds
FINO2 is unique compared to other ferroptosis-inducing compounds due to its dual mechanism of action. Similar compounds include:
Erastin: Inhibits system Xc- and induces ferroptosis by depleting intracellular glutathione.
RSL3: Directly inhibits GPX4, leading to ferroptosis.
ML162: Another GPX4 inhibitor with a different chemical structure.
DPI10: Induces ferroptosis through a mechanism similar to this compound.
This compound stands out due to its ability to both inhibit GPX4 and oxidize iron, making it a valuable tool for studying ferroptosis .
Properties
IUPAC Name |
2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJLCLCUNHUSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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